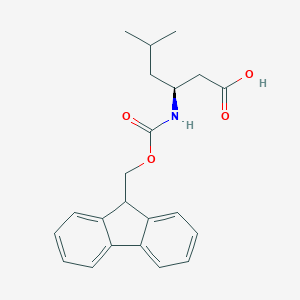

Fmoc-L-beta-homoleucine

Beschreibung

Contextualization of Beta-Amino Acids as Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics, such as enhanced stability and bioavailability. rsc.orgnih.gov Beta-amino acids are a prominent class of building blocks used in the design of peptidomimetics. nih.govingentaconnect.com Their incorporation into peptide sequences can lead to analogues with potent biological activity and resistance to proteolysis. nih.govingentaconnect.com

Delineation from Alpha-Amino Acids and Backbone Homologation

The fundamental difference between alpha- and beta-amino acids lies in the position of the amino group relative to the carboxyl group. In alpha-amino acids, the building blocks of natural proteins, the amino group is attached to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. nih.govingentaconnect.com In contrast, beta-amino acids have their amino group attached to the beta-carbon, which is two carbons away from the carboxyl group. nih.govingentaconnect.comnumberanalytics.com This insertion of an additional carbon atom into the backbone is known as homologation. illinois.eduroyalsocietypublishing.org This seemingly minor structural alteration has profound consequences for the resulting peptide's three-dimensional structure and biological properties. pnas.org The increased flexibility of the beta-amino acid backbone influences their conformational preferences. numberanalytics.com

Structural Diversity and Isomerism in Beta-Amino Acids (e.g., C2/beta2 and C3/beta3 substitutions)

The presence of an additional carbon atom in the backbone of beta-amino acids significantly increases their structural diversity compared to their alpha-counterparts. nih.govingentaconnect.com While a monosubstituted alpha-amino acid has one chiral center (the alpha-carbon), a monosubstituted beta-amino acid can have chiral centers at either the C2 (alpha) or C3 (beta) position. nih.govingentaconnect.com This leads to the possibility of four stereoisomers for a given side chain. nih.govingentaconnect.com

Beta-amino acids are further classified based on the position of the side chain substituent. In β2-amino acids , the substituent is located on the C2 carbon (alpha-carbon), while in β3-amino acids , the substituent is on the C3 carbon (beta-carbon). wikipedia.orgresearchgate.net This distinction is crucial as it influences the folding patterns and secondary structures of the resulting peptides. researchgate.net The ability to generate a wide array of stereoisomers and regioisomers, along with the potential for disubstitution, provides immense scope for molecular design and the creation of peptidomimetics with specific desired properties. nih.govingentaconnect.comnih.gov

Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Drug Discovery

Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology and drug discovery. nih.goveuropa.eu They are not found in the genetic code of organisms and offer a way to expand the chemical diversity of proteins and peptides beyond the 20 canonical amino acids. nih.gov The incorporation of UAAs can enhance the stability, selectivity, and bioactivity of molecules.

Key contributions of unnatural amino acids include:

Enhanced Stability: Peptides containing UAAs often exhibit increased resistance to enzymatic degradation, leading to a longer half-life in biological systems. nih.govingentaconnect.comnih.gov

Conformational Control: The unique structural features of UAAs can be used to induce specific secondary structures, such as helices and sheets, in peptides. wikipedia.orgnih.gov

Novel Functionalities: UAAs can introduce new chemical functionalities, such as fluorescent probes or reactive groups for bioconjugation, into proteins and peptides. qyaobio.com

Improved Pharmacokinetics: By modifying peptides with UAAs, it is possible to improve their absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for the development of effective drugs. sigmaaldrich.com

Role of Fmoc-L-beta-Homoleucine as a Chiral Building Block in Peptide Science

This compound is a specific type of unnatural amino acid that serves as a valuable chiral building block in peptide synthesis. sigmaaldrich.com The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino function, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). scispace.comresearchgate.net The "L" designation refers to the stereochemistry at the chiral center, and "beta-homoleucine" indicates that it is the beta-amino acid analogue of the natural amino acid leucine, with an additional methylene (B1212753) group in the backbone.

The use of this compound and other Fmoc-protected beta-amino acids allows for their straightforward incorporation into peptide chains using standard Fmoc-based solid-phase synthesis protocols. sigmaaldrich.comresearchgate.net This accessibility has greatly facilitated the exploration of beta-peptide structures and their potential applications. scispace.com As a chiral building block, this compound enables the synthesis of stereochemically defined peptides, which is essential for studying structure-activity relationships and designing molecules with specific biological targets. qyaobio.comsigmaaldrich.com

Overview of Academic Research Trajectories for this compound-Containing Structures

Academic research involving this compound and related beta-amino acids has focused on several key areas. A major trajectory has been the synthesis of beta-peptides and hybrid alpha/beta-peptides to investigate their conformational preferences and ability to form stable secondary structures like helices and sheets. pnas.orgresearchgate.net These studies have demonstrated that beta-peptides can adopt well-defined folded structures, making them attractive scaffolds for mimicking the structural and functional properties of natural proteins. wikipedia.orgresearchgate.net

Another significant research direction is the development of beta-amino acid-containing peptides as inhibitors of enzymes, particularly proteases. acs.org The inherent resistance of the beta-amino acid linkage to proteolytic cleavage makes these compounds promising candidates for developing stable enzyme inhibitors. acs.org Research has also explored the use of beta-amino acids to create ligands for G-protein-coupled receptors (GPCRs) and other cell surface receptors, aiming to develop novel therapeutics. acs.org Furthermore, the synthesis of structurally diverse beta-amino acids, including those with complex substitution patterns, continues to be an active area of investigation to expand the toolbox of available building blocks for peptidomimetic design. nih.govacs.orgmdpi.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 193887-44-4 | sigmaaldrich.comgaledo-bio.comscbt.compeptide.com |

| Molecular Formula | C22H25NO4 | sigmaaldrich.comscbt.com |

| Molecular Weight | 367.44 g/mol | sigmaaldrich.comscbt.com |

| Synonyms | (S)-3-(Fmoc-amino)-5-methylhexanoic acid | sigmaaldrich.com |

| Storage Condition | 2-8 °C | galedo-bio.com |

Table 2: Comparison of Alpha- and Beta-Amino Acids

| Feature | Alpha-Amino Acids | Beta-Amino Acids | Source |

|---|---|---|---|

| Amino Group Position | Alpha-carbon | Beta-carbon | nih.govingentaconnect.comnumberanalytics.com |

| Backbone Structure | -NH-CH(R)-CO- | -NH-CH(R)-CH2-CO- (β2) or -NH-CH2-CH(R)-CO- (β3) | wikipedia.org |

| Number of Backbone Atoms | 3 | 4 | royalsocietypublishing.org |

| Proteolytic Stability | Susceptible | Generally resistant | nih.govingentaconnect.com |

| Structural Diversity | Limited to L- and D-isomers | Greater diversity (C2/C3 substitution, multiple stereocenters) | nih.govingentaconnect.com |

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| L-beta-homoleucine | |

| Boc-L-beta-homoleucine | |

| L-beta-homoleucine-HCl | |

| L-beta-homoLeu-OMe | |

| D-beta-homoleucine | |

| Boc-D-beta-homoleucine | |

| Fmoc-D-beta-homoleucine | |

| D-beta-homoleucine-HCl | |

| Fmoc-L-β-homoalanine | |

| (R)-Boc-4-fluoro-β-Phe-OH | |

| Boc-Orn(Fmoc)-OH | |

| i-PrCO-Hao-OH | |

| Fmoc-Orn(i-PrCO-Hao)-OH | |

| o-anisoyl-Val-Orn(i-PrCO-Hao)-Phe-Ile-Leu-NHMe | |

| H-Orn(i-PrCO-Hao)-Phe-Ile-Leu-NHMe.TFA | |

| β-alanine | |

| β-leucine | |

| β-lysine | |

| β-arginine | |

| β-glutamate | |

| β-glutamine | |

| β-phenylalanine | |

| β-tyrosine | |

| Aspartic acid | |

| Asparagine | |

| N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Tyr-p-aminobenzoate (CFP) | |

| Fmoc-β3-amino acids | |

| Fmoc-β2-amino acids | |

| 2-aminocyclohexane-1-carboxylic acids | |

| 2-amino-4(S)-isopropylcyclohexane-1-carboxylic acid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSABQQLLRFIJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375815 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-44-4 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis and Derivatization of Fmoc L Beta Homoleucine

Homologation Strategies for Beta-Amino Acid Synthesis

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental strategy for converting α-amino acids into their β-analogs. The Arndt-Eistert synthesis is a classic and widely utilized method for this transformation. wikipedia.org

Arndt-Eistert Homologation via Alpha-Aminoacyldiazomethanes

The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its next higher homolog. wikipedia.org In the context of β-amino acid synthesis, an N-protected α-amino acid, such as Fmoc-L-leucine, is the starting material. The initial step is the activation of the carboxylic acid, typically by converting it into an acid chloride or a mixed anhydride. organic-chemistry.orgwikipedia.org This activated species then reacts with diazomethane (B1218177) to form an α-aminoacyldiazomethane. organic-chemistry.orgcore.ac.uk It is crucial to use an excess of diazomethane to neutralize the hydrochloric acid byproduct, which could otherwise lead to the formation of undesired chloromethyl ketone side products. wikipedia.org

A significant advancement in this methodology involves the use of Fmoc-α-amino acid pentafluorophenyl esters for the acylation of diazomethane. core.ac.uk This approach allows for the synthesis of the key Fmoc-aminoacyldiazomethane intermediates as crystalline solids in good yields and purity. core.ac.uk

Wolff Rearrangement for Beta-Amino Acid Formation

The pivotal step in the Arndt-Eistert synthesis is the Wolff rearrangement of the α-aminoacyldiazomethane intermediate. organic-chemistry.orgwikipedia.org This rearrangement is typically induced by thermolysis, photolysis, or, most commonly, by metal catalysis, with silver(I) oxide (Ag₂O) or silver benzoate (B1203000) being frequent choices. organic-chemistry.orgwikipedia.orgjk-sci.com The rearrangement results in the formation of a highly reactive ketene (B1206846) intermediate with the expulsion of dinitrogen gas. wikipedia.org The stereochemistry at the α-carbon is retained during this process. wikipedia.orgjk-sci.com

The ketene is then trapped by a nucleophile present in the reaction mixture. organic-chemistry.org When water is used as the nucleophile, the corresponding β-amino acid is formed. organic-chemistry.org The use of alcohols or amines as nucleophiles leads to the formation of β-amino acid esters or amides, respectively. organic-chemistry.org An efficient protocol for this transformation utilizes ultrasound promotion in the presence of silver benzoate, which facilitates the clean formation of Fmoc-protected β-amino acids at room temperature with minimal epimerization. organic-chemistry.orglookchem.com

| Starting Material | Reagents | Intermediate | Product | Yield | Ref. |

| Fmoc-L-leucine | 1. (COCl)₂, 2. CH₂N₂ | Fmoc-L-leucyl-diazomethane | Fmoc-L-beta-homoleucine | Good | core.ac.uk |

| Fmoc-L-leucine | 1. Ethyl chloroformate, NMM, 2. CH₂N₂ | Fmoc-L-leucyl-diazomethane | This compound | 79% | core.ac.ukorganic-chemistry.org |

Enantioselective Synthesis Approaches to Beta-Homoleucine and Analogues

Direct enantioselective methods provide alternative and often more efficient routes to chiral β-amino acids, avoiding the need for chiral starting materials in some cases.

Diastereoselective Alkylation Methods

Diastereoselective alkylation of β-amino ester enolates is a powerful strategy for the synthesis of β-branched α-amino acids and can be adapted for β-amino acids. nih.govorganic-chemistry.org This method involves the generation of a chiral enolate from a β-amino acid derivative, which is then alkylated with an electrophile. The stereochemical outcome of the alkylation is controlled by the existing stereocenter(s) in the chiral substrate. scielo.br

For instance, the dianion of a chiral N,N'-bis(α-phenylethyl)propionamide can be alkylated with diastereoselectivity ranging from 65-86%. scielo.br The alkylation of β-amino ester lithium enolates has been shown to proceed with high diastereoselectivity, with studies indicating that the reaction may occur directly from hexameric lithium enolate aggregates. nih.gov

Mannich-Type Reactions Utilizing Chiral Auxiliaries

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a cornerstone for the synthesis of β-amino carbonyl compounds. researchgate.net When conducted with chiral auxiliaries, it becomes a potent tool for asymmetric synthesis. rsc.orgnih.govru.nl A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org

Evans' chiral oxazolidinones are among the most effective and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orguq.edu.ausigmaaldrich.com These auxiliaries are typically derived from readily available chiral amino alcohols. sigmaaldrich.com In the context of β-amino acid synthesis, an N-acylated Evans oxazolidinone can be used to control the stereochemistry of Mannich-type reactions. researchgate.net

The general strategy involves the formation of an enolate from the N-acylated oxazolidinone, which then reacts with an imine. The bulky substituents on the oxazolidinone ring create a chiral environment that directs the approach of the electrophile (the imine), leading to the formation of one diastereomer in preference to the other. wikipedia.org Subsequent cleavage of the auxiliary, often under mild conditions using reagents like lithium hydroperoxide (LiOOH), yields the desired enantiomerically enriched β-amino acid derivative without racemization of the newly formed stereocenter. uq.edu.auresearchgate.net This approach has been successfully applied to the synthesis of a wide range of complex molecules. nih.govresearchgate.net

| Reaction Type | Chiral Auxiliary/Catalyst | Key Features | Product Type | Ref. |

| Diastereoselective Alkylation | N,N'-Bis(α-phenylethyl)amine | Formation of a dianion, moderate to good diastereoselectivity | Monoalkylated β-alanine derivatives | scielo.br |

| Mannich-Type Reaction | Evans' Oxazolidinone | High diastereoselectivity, auxiliary is cleavable | syn- or anti-β-amino acid derivatives | researchgate.net |

| Mannich-Type Reaction | (R)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB)-Ni(II) complex | Asymmetric reaction with N-tosyl imines, high diastereoselectivity | syn-(2R,3S)-α,β-diamino acids | rsc.org |

| Mannich-Type Reaction | Cinchona Alkaloid | Catalyzes reaction of β-keto esters with acyl imines | β-Amino esters | nih.gov |

Employment of Hexahydrobenzoxazolidinones

A practical synthetic route for the asymmetric synthesis of β2-amino acids involves the use of hexahydrobenzoxazolidinones as chiral auxiliaries. This method has been successfully applied to the synthesis of various β2-amino acids, including those with side chains corresponding to alanine, valine, leucine, and phenylalanine. researchgate.net The process typically starts with the N-acylation of the chiral auxiliary. Subsequent steps involve a stereoselective reaction to introduce the desired side chain, followed by cleavage of the auxiliary to yield the enantiomerically enriched β-amino acid. This approach provides a reliable pathway to obtaining optically pure β2-homoamino acids.

Transition-Metal Catalyzed Asymmetric Transformations

Transition-metal catalysis offers a powerful and versatile approach for the asymmetric synthesis of β-amino acids. rsc.orgresearchgate.net Key methods include asymmetric hydrogenation, C-H insertion, and Michael-type additions.

Asymmetric Hydrogenation: The asymmetric hydrogenation of β-enamino esters is a well-developed method for producing N-acyl-β-amino acids with high enantioselectivity. nih.gov Rhodium complexes with chiral ligands, such as those from the Josiphos family, have proven to be highly effective catalysts for the hydrogenation of various substrates, demonstrating remarkable functional group tolerance. nih.gov This method is advantageous as it can often be implemented late in a synthetic sequence. nih.gov

C-H Insertions: Recent advances have enabled the synthesis of β-branched noncanonical amino acids through the direct arylation or alkylation of the β-carbon via C-H functionalization. nih.gov However, these methods can be limited by the need for specific directing groups and sometimes result in suboptimal diastereoselectivity. nih.gov

Michael-type Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a classic and versatile carbon-carbon bond-forming strategy. acs.org Copper(I) complexes with chiral phosphoramidite (B1245037) ligands have been shown to efficiently catalyze the enantioselective conjugate addition of organozinc reagents to nitroolefins. acs.orgacs.org This yields nitro precursors that can be readily converted to the corresponding β2-homoamino acids. acs.orgacs.org For instance, the addition of diethylzinc (B1219324) to methyl 3-nitropropenoate, catalyzed by a copper(I)/BINOL-based phosphoramidite complex, can produce the precursor to β2-homoamino acids with high chemical yields and enantioselectivities up to 92% ee. acs.orgacs.org

Proline-Catalyzed Mannich Reactions for Beta2-Homologous Systems

Proline and its derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of chiral molecules. 20.210.105 The proline-catalyzed Mannich reaction is a particularly useful method for creating carbon-carbon bonds to produce chiral, biologically relevant compounds. 20.210.105 Specifically, this reaction has been successfully applied to the synthesis of β2-homologous amino acid systems. researchgate.net

In this approach, proline catalyzes the Mannich addition of aldehydes to a formaldehyde-derived iminium species, yielding β-amino aldehydes with high enantiomeric excess (≥90% ee). researchgate.net These β-amino aldehydes, which possess a substituent adjacent to the carbonyl group, can then be efficiently transformed into protected β2-amino acids. researchgate.net This method is a key component of collective synthesis strategies. acs.orgresearchgate.net While acetaldehyde (B116499) was initially a challenging nucleophile for this reaction, it has been successfully employed in asymmetric, proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines to produce β-amino aldehydes with very high enantioselectivities. 20.210.105

Collective Synthesis Strategies for Beta-Homologous Amino Acids

A collective synthesis strategy offers an efficient approach to prepare a variety of protected β-homologous amino acids from a common intermediate. acs.orgresearchgate.net This strategy is particularly valuable for generating β2-homologous amino acids with diverse polar side chains. acs.orgresearchgate.net

The core of this strategy often involves a proline-catalyzed Mannich reaction to construct a key chiral scaffold. acs.orgresearchgate.net This core structure is then subjected to a series of derivatization reactions to install different proteinogenic side chains, ultimately furnishing multiple protected β2-homologous amino acids. acs.orgresearchgate.net This approach avoids the need for individual de novo syntheses for each target amino acid, making it a more practical and efficient method for building a library of these valuable building blocks for peptide synthesis. acs.org

Integration of Fmoc L Beta Homoleucine in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. chempep.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a widely adopted strategy within SPPS. chempep.comcymitquimica.com

The Fmoc strategy offers several distinct advantages for the incorporation of unnatural amino acids such as L-beta-homoleucine. A primary benefit is the mild conditions required for the removal of the Fmoc group, which is typically achieved using a base like piperidine (B6355638). chempep.comaltabioscience.com This is in contrast to the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) strategy, which can lead to the degradation of sensitive unnatural amino acids or their side-chain protecting groups. altabioscience.comnih.gov

The orthogonality of the Fmoc protecting group strategy is another significant advantage. altabioscience.com The acid-labile side-chain protecting groups remain intact during the base-catalyzed Fmoc removal, preventing unwanted side reactions. chempep.comaltabioscience.com This is particularly crucial when incorporating complex unnatural residues. Furthermore, the Fmoc methodology is highly compatible with automated and parallel synthesis techniques, facilitating the rapid production of peptide libraries containing unnatural amino acids for screening and optimization purposes. altabioscience.com The synthesis of peptides with post-translational modifications, such as glycosylation and phosphorylation, is also more amenable to the Fmoc approach due to its milder deprotection conditions. altabioscience.comnih.gov

The formation of the peptide bond between Fmoc-L-beta-homoleucine and the growing peptide chain requires the activation of its carboxylic acid group. A variety of coupling reagents have been developed to facilitate this process efficiently and with minimal side reactions, particularly racemization. peptide.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | DIC is often preferred in SPPS as its urea (B33335) byproduct is soluble and easily washed away. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally provide clean reactions and are highly soluble in common synthesis solvents like DMF. PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Offer rapid coupling rates but can sometimes lead to guanidinylation of the N-terminal amine as a side reaction. peptide.com |

The choice of coupling reagent and conditions is critical for achieving high coupling efficiency, especially for sterically hindered β-amino acids like β-homoleucine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, Oxyma Pure) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. peptide.combachem.com For difficult couplings, a second coupling step or modification of the coupling conditions may be necessary to ensure complete reaction. csic.es

A typical coupling protocol for incorporating this compound in SPPS might involve:

Deprotection: Removal of the Fmoc group from the resin-bound peptide using a solution of 20% piperidine in dimethylformamide (DMF). nih.gov

Activation and Coupling: Activation of the this compound's carboxyl group using a coupling reagent like HBTU or PyBOP in the presence of an additive and a base such as N,N-diisopropylethylamine (DIPEA). bachem.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts. csic.es

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool to accelerate SPPS. nih.gov By utilizing microwave energy to rapidly and uniformly heat the reaction mixture, MAPS can significantly reduce the time required for both coupling and deprotection steps. nih.govcreative-peptides.com This can be particularly advantageous for the incorporation of sterically hindered or aggregation-prone sequences, which often includes β-amino acids. nih.govrsc.org

The application of microwave heating can improve the purity and yield of peptides containing β-amino acids by overcoming slow reaction kinetics and preventing aggregation. rsc.org For instance, microwave irradiation has been successfully used to improve the synthesis of β-peptides, including those containing challenging residues. rsc.orgnih.gov The precise control of temperature and reaction time afforded by modern microwave peptide synthesizers helps to minimize side reactions such as racemization. nih.govcreative-peptides.com

| Synthesis Step | Conventional SPPS Time | Microwave-Assisted SPPS Time |

| Amino Acid Coupling | 30-60 minutes | ~5 minutes nih.gov |

| Fmoc Deprotection | 15-20 minutes | ~3 minutes nih.gov |

Coupling Reagents and Conditions for this compound Integration

Solution-Phase Peptide Synthesis with this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of peptides. chempep.comekb.eg In SolPS, the reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. ekb.eg

The use of this compound is also applicable in solution-phase synthesis. google.com However, a significant challenge in Fmoc-based SolPS is the removal of the dibenzofulvene-piperidine adduct byproduct formed during the deprotection step, which can be difficult to separate from the desired peptide. google.com Various strategies have been developed to address this, including specialized purification techniques. google.com Despite these challenges, SolPS offers advantages in terms of the scalability and the ability to characterize intermediates at each stage of the synthesis. google.com

Enzymatic Approaches to Beta-Peptide Formation

Enzymatic methods for peptide synthesis offer several advantages over chemical approaches, including high stereoselectivity, the use of milder reaction conditions, and a reduced need for protecting groups. acs.org While the natural enzymatic machinery for protein synthesis is specific to α-amino acids, researchers have explored the use of enzymes to catalyze the formation of peptide bonds involving β-amino acids. acs.orgacs.org

Some peptidases have been shown to catalyze the reverse reaction of hydrolysis, thereby forming peptide bonds. acs.org This has been demonstrated for the coupling of β-amino acids to other β-amino acids or to peptides. acs.org Furthermore, β-aminopeptidases, which are enzymes capable of hydrolyzing N-terminal β-amino acids, have potential as biocatalysts for the synthesis of β-peptides. nih.gov Researchers have also discovered and characterized enzymatic pathways that can be harnessed to produce peptide-like molecules containing β-lactones, which are structurally similar to some β-amino acids. wustl.eduwustl.edu These enzymatic systems offer a promising, though still developing, avenue for the synthesis of β-peptides under environmentally friendly conditions. wustl.edu

Challenges and Optimization in Peptide Chain Elongation with Beta-Homoleucine

The incorporation of β-homoleucine and other β-amino acids can present challenges during peptide chain elongation. The increased steric bulk and different backbone conformation compared to α-amino acids can lead to slower and less efficient coupling reactions. rsc.orggoogle.com This can result in incomplete reactions and the formation of deletion sequences, where the intended amino acid is missing from the final peptide. biotage.com

Peptide aggregation, particularly with hydrophobic sequences, is another significant challenge in SPPS that can be exacerbated by the presence of certain β-amino acids. rsc.orgbiotage.com Aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to failed syntheses. rsc.org

Strategies for Optimization:

Optimized Coupling Conditions: For difficult couplings involving β-homoleucine, extended coupling times, double coupling (repeating the coupling step), or the use of more potent coupling reagents like HATU or PyAOP may be necessary. biotage.com

Microwave Irradiation: As discussed, microwave heating can help to overcome kinetic barriers and disrupt aggregation, improving coupling efficiency. rsc.org

Special Solvents: In some cases, the use of alternative solvents or solvent mixtures can help to improve the solubility of the growing peptide chain and reduce aggregation.

Kinetic Monitoring: Studies investigating the kinetics of active ester formation and hydrolysis for β-amino acids have found that their active esters are generally more stable and less prone to hydrolysis than those of α-amino acids. rsc.orgnih.gov This knowledge can guide the optimization of coupling times to maximize efficiency while minimizing reagent waste. rsc.orgnih.gov

The successful synthesis of peptides containing this compound relies on a careful selection of the synthetic strategy and optimization of the reaction conditions to address the unique challenges posed by this unnatural building block.

Conformational Landscape and Structural Elucidation of Peptides Containing Fmoc L Beta Homoleucine

Influence of Side Chain Modifications on Conformational Stability

The conformational preferences of a peptide are a delicate balance of backbone dihedral angles and non-covalent interactions, including those involving the amino acid side chains. The isobutyl side chain of L-beta-homoleucine exerts a significant steric and hydrophobic influence on the peptide's final structure.

The side chain of L-beta-homoleucine is -(CH₂)₂-CH(CH₃)₂, which features a branch at the γ-carbon. In the context of peptide secondary structures, side chains branched at the β-carbon (Cβ), such as in valine and isoleucine, are known to sterically destabilize α-helices in proteins. libretexts.org In β-peptides, the situation is different. Cβ-branching in β³-amino acids (e.g., β³-homovaline) is found to be stabilizing for the 14-helix. nih.gov

The isobutyl group of β³-homoleucine, with its branching further down the side chain, presents a distinct steric profile. Its bulk is located away from the peptide backbone, which might suggest less steric clash. However, its observed negative impact on 14-helix stability relative to Cβ-branched residues indicates a more complex relationship between side chain shape, hydrophobicity, and backbone conformation. nih.gov The flexibility of the longer, unbranched portion of the homoleucine side chain may allow for conformations that interfere with optimal packing or solvation of the helix, thereby reducing its stability.

As established, the primary conformational preference for oligomers of acyclic β³-amino acids is the 14-helix. nih.gov However, the propensity of an individual residue to favor this structure varies. The research finding that β³-homoleucine decreases 14-helix stability in aqueous solution is a key characteristic. nih.gov This contrasts with residues like β³-homovaline and β³-homoisoleucine, which are stabilizing. nih.gov

This lower helix propensity means that achieving a highly stable 14-helical conformation with peptides rich in β³-homoleucine is challenging without additional stabilizing interactions. wisc.edu These can include electrostatic interactions from salt bridges or the inclusion of more rigid, helix-promoting cyclic residues. nih.gov The primary role of β³-homoleucine in many designed helical β-peptides is therefore not to drive the folding itself, but to contribute to a hydrophobic surface on a pre-organized scaffold, which can be crucial for biological interactions such as membrane disruption or binding to protein surfaces. wisc.eduescholarship.org

Table 2: Conformational Tendencies of Peptides Containing L-beta-Homoleucine This table provides a general summary of the structural preferences associated with L-beta-homoleucine in β-peptides.

| Secondary Structure | Propensity for Formation | Notes | References |

| 14-Helix | Intrinsic preference, but destabilizing relative to other branched residues. | Acyclic β³-amino acids generally form 14-helices. However, β³-homoleucine has a lower propensity to stabilize this structure in water compared to Cβ-branched residues. | nih.govnih.gov |

| 12-Helix | Low / Not observed | This helix type is primarily induced by conformationally constrained cyclic residues (e.g., ACPC), not by acyclic residues like β³-homoleucine. | nih.govnih.govmolsoft.com |

| Beta-Sheet | Low / Potentially disruptive | Incorporation of β³-residues into β-sheet structures often destabilizes the fold. | acs.orgcore.ac.uk |

Steric Properties of the Branched Homoleucine Side Chain

Spectroscopic and Computational Approaches for Conformational Analysis

A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of the three-dimensional structure and conformational dynamics of peptides incorporating Fmoc-L-beta-homoleucine.

Circular dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure content of peptides in solution. Different helical types adopted by β-peptides, such as the 10-helix, 12-helix, and 14-helix, exhibit distinct CD spectral signatures. The 14-helix, which is commonly formed by β³-peptides like those containing L-beta-homoleucine, is characterized by a strong positive band around 195 nm and a negative band around 215 nm.

Research on host-guest peptides has indicated that the side-chain of the β-amino acid can influence the stability of the 14-helix. While some β-amino acids promote helicity, studies have suggested that β³-homoleucine may decrease the population of the 14-helix conformation in aqueous solutions. wisc.edu The interpretation of CD spectra for β-peptides can be complex, as the signals are sensitive to small local structural changes and motional averaging. nih.govethz.ch Therefore, CD data is often used to estimate the relative helicity in a series of analogous peptides rather than determining an absolute structure. chemrxiv.org

Table 1: Representative Circular Dichroism Data for a Model β-Peptide Containing L-beta-Homoleucine (Note: This table presents illustrative data based on typical values for β-peptides, as specific data for a peptide solely containing this compound is not readily available in the cited literature.)

| Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Inferred Secondary Structure |

| Methanol | 215 | -15,000 | Partial 14-helix |

| Aqueous Buffer | 215 | -8,000 | Reduced helicity/random coil |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. Key NMR parameters used for structural elucidation include nuclear Overhauser effects (NOEs), which provide through-space distance restraints between protons, and scalar coupling constants (J-couplings), which give information about dihedral angles.

For peptides containing L-beta-homoleucine, 2D NMR experiments such as COSY, TOCSY, and NOESY are employed to assign the proton resonances and identify sequential and long-range contacts. uzh.ch The chemical shifts of the backbone and side-chain protons can also be indicative of the local conformation. chemrxiv.orgnih.gov For instance, in helical structures, specific patterns of NOEs between backbone amide protons (dNN) and between an alpha-proton and a subsequent amide proton (dαN) are observed. uzh.ch High-resolution NMR analysis of β-peptides has been shown to reveal distortions in helical structures, which can be crucial for their biological function. nih.gov

| Proton | Chemical Shift Range (ppm) |

| NH | 7.8 - 8.5 |

| Hα | 4.0 - 4.5 |

| Hβ | 1.5 - 2.0 |

| Hγ | 1.2 - 1.7 |

| Hδ (CH₃) | 0.8 - 1.0 |

X-ray diffraction of single crystals provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique has been instrumental in confirming the helical and sheet structures adopted by various β-peptides. For peptides containing this compound, obtaining suitable crystals for X-ray analysis can be challenging.

When successful, the resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, confirming the backbone conformation and the packing of side chains. acs.org For example, X-ray crystallography has been used to show that peptides containing β-homoleucine can form bundles of eight β-peptides with the homoleucine side chains buried in the core. nih.gov The Fmoc group itself can influence crystal packing through π-stacking interactions.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 15.0 Å, b = 25.0 Å, c = 10.0 Å |

| Resolution | 1.8 Å |

| R-factor | 0.19 |

Computational methods, including molecular mechanics and molecular dynamics (MD) simulations, are valuable for exploring the conformational preferences and energy landscapes of peptides containing this compound. These simulations can predict stable conformations, visualize dynamic motions, and calculate the free energy differences between various folded and unfolded states. nih.gov

Molecular modeling software can be used to design β-peptide bundles, with calculations suggesting optimal side-chain packing arrangements. rsc.org MD simulations in explicit solvent can be used to study the aggregation behavior of β-peptides and to calculate the potential of mean force for their dimerization. nih.gov These computational approaches complement experimental data by providing insights into the driving forces behind folding and assembly. nih.gov

Table 4: Representative Conformational Energy Data from Molecular Modeling (Note: This table presents illustrative data from a hypothetical molecular dynamics simulation, as specific energy values for this compound containing peptides were not found.)

| Conformation | Potential Energy (kcal/mol) | Solvent Accessible Surface Area (Ų) |

| 14-Helix | -150 | 800 |

| Extended | -120 | 1200 |

| Random Coil | -110 | 1150 |

X-ray Diffraction Analysis of Beta-Peptide Structures

Self-Association and Higher-Order Structure Formation of Amphiphilic Beta-Peptides

Amphiphilic β-peptides, which possess both hydrophobic and hydrophilic faces, can self-associate in aqueous solution to form higher-order structures such as bundles, fibrils, and nanotubes. This self-assembly is driven by the hydrophobic effect, which sequesters the nonpolar side chains from water, and is often stabilized by inter-peptide hydrogen bonds and electrostatic interactions.

The incorporation of L-beta-homoleucine contributes to the hydrophobic face of an amphiphilic peptide. The propensity of such peptides to aggregate can be characterized by a critical aggregation concentration (CAC), above which self-assembly occurs. nih.govresearchgate.netreading.ac.uk Techniques such as fluorescence spectroscopy, using probes like pyrene (B120774) or 8-anilino-1-naphthalenesulfonic acid (ANS), are commonly used to determine the CAC. nih.gov The resulting aggregates can be characterized by a variety of biophysical methods, including analytical ultracentrifugation and electron microscopy, to determine their size, shape, and stoichiometry. wisc.edunih.gov Studies have shown that β-peptides with β-homoleucine residues on one face can assemble into stable, well-folded, octameric bundles. nih.gov

Table 5: Illustrative Critical Aggregation Concentrations (CAC) for Amphiphilic β-Peptides (Note: This table contains representative CAC values for amphiphilic β-peptides, as specific data for peptides containing this compound is not readily available.)

| Peptide Sequence (Illustrative) | Solvent | CAC (µM) |

| Ac-(β³-hLeu-β³-hLys)₅-NH₂ | Water | 150 |

| Ac-(β³-hLeu-β³-hGlu)₅-NH₂ | Water, pH 7.4 | 200 |

Biological and Biomedical Applications of Fmoc L Beta Homoleucine Containing Peptides

Design of Proteolytically Stable Peptidomimetics

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. mdpi.com Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting enhanced stability. wjarr.com The inclusion of β-amino acids, such as L-beta-homoleucine, is a key strategy in achieving this goal. nih.gov

Enhanced Resistance to Enzymatic Degradation

Peptides composed of or containing β-amino acids demonstrate remarkable stability against enzymatic breakdown. wikipedia.orgnih.gov The altered backbone structure resulting from the inclusion of a β-amino acid, like L-beta-homoleucine, is not readily recognized by the active sites of many proteases. mdpi.com This intrinsic resistance to proteolysis is a significant advantage over their natural α-peptide counterparts, which are often rapidly hydrolyzed. nih.govresearchgate.net

Studies have shown that even a single incorporation of a β-amino acid can provide substantial protection against enzymatic cleavage, particularly at the peptide bonds near the modification site. nih.gov While most proteases are ineffective against β-peptide bonds, some microbial enzymes, such as β-peptidyl aminopeptidases (BapA) and L-aminopeptidase-D-amidase/esterase (DmpA), have been identified that can cleave N-terminal β-amino acids. nih.govaminer.org However, the substrate specificity of these enzymes is often narrow. nih.gov For instance, DmpA from Ochrobactrum anthropi efficiently hydrolyzes peptides with N-terminal β³-hGly and β³-hAla but is less effective on those with bulkier side chains. nih.gov This high resistance to a wide range of common proteases makes peptides containing L-beta-homoleucine attractive candidates for therapeutic development. wikipedia.orghilarispublisher.com

In a study comparing the stability of an α-peptide with its α/β-peptide analogue, the modified peptide showed significantly enhanced stability in the presence of an endosomal protease. nih.govnih.gov This increased resistance to degradation is a critical factor for peptides intended for intracellular targets or those that must traverse cellular compartments where proteases are abundant.

Table 1: Proteolytic Stability of α-Peptides vs. α/β-Peptides

| Peptide Type | Enzyme | Degradation | Source(s) |

|---|---|---|---|

| α-Peptide | Pronase | Rapid | nih.gov |

| α/β-Peptide | Pronase | Slow | nih.gov |

| α-Peptide | Trypsin | Susceptible | acs.org |

| α/β-Peptide | Trypsin | Resistant | acs.org |

| α-Peptide | Chymotrypsin | Susceptible | acs.org |

| α/β-Peptide | Chymotrypsin | Resistant | acs.org |

Improved Metabolic Stability In Vivo

The enhanced enzymatic resistance of β-amino acid-containing peptides translates to improved metabolic stability in vivo. mdpi.com Peptides that can resist degradation by endogenous proteases have a longer circulating half-life, which can lead to a more sustained therapeutic effect. nih.gov The incorporation of β-amino acids is an increasingly popular strategy in the pharmaceutical field to enhance the in vivo metabolic stability of peptide-based drugs. mdpi.com

While specific in vivo metabolic stability data for peptides containing solely Fmoc-L-beta-homoleucine is not extensively detailed in the provided search results, the general principle of improved stability for β-amino acid-containing peptides is well-established. mdpi.comnih.gov Research has shown that carefully designed α/β-peptides can mimic the biological properties of their α-peptide counterparts while exhibiting prolonged activity in vivo. nih.gov

Development of Bioactive Peptide Analogues and Therapeutics

The unique structural features conferred by β-amino acids not only enhance stability but also allow for the fine-tuning of biological activity. hilarispublisher.comnih.gov By replacing specific α-amino acids with β-homologues like L-beta-homoleucine, it is possible to create peptide analogues with altered receptor binding affinities and signaling properties, leading to the development of novel agonists and antagonists. nih.govacs.org

Receptor Agonists and Antagonists

The modification of peptide backbones with β-amino acids has emerged as a valuable tool for developing receptor-selective agonists and antagonists. pnas.org These modified peptides can exhibit altered binding modes and can stabilize specific receptor conformations, leading to biased signaling. acs.org

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. wikipedia.org The development of peptide-based GPCR ligands is an active area of research. acs.org The incorporation of β-amino acids into peptide hormones that act on GPCRs has been shown to produce analogues with unique signaling profiles. acs.orgnih.gov

For example, studies on glucagon-like peptide-1 (GLP-1) analogues, where α-amino acids were replaced with β-amino acids, resulted in biased agonists. acs.orgnih.gov These analogues showed a preference for activating β-arrestin signaling pathways over G-protein-mediated cAMP production. nih.gov Similarly, backbone modification of a human parathyroid hormone (PTH) fragment with β-amino acids led to the discovery of receptor-selective agonists for PTHR1 and PTHR2. pnas.org These findings highlight the potential of using β-amino acid substitutions, such as with L-beta-homoleucine, to create GPCR ligands with tailored activities. pnas.org

Major Histocompatibility Complex (MHC) molecules play a crucial role in the immune system by presenting peptide antigens to T-cells. nih.govnih.gov Peptides that bind to MHC molecules are of great interest for the development of vaccines and immunotherapies. nih.govresearchgate.net The peptide-binding groove of MHC class II molecules can accommodate peptides of various lengths, and the interaction is stabilized by hydrogen bonds with the peptide backbone. plos.orgfrontiersin.org

Research has demonstrated that peptides containing β-amino acids can bind to MHC class II molecules with high affinity. nih.govnih.gov In a study using analogues of an ovalbumin-derived peptide, several α/β-peptides, where an α-amino acid was replaced by its β-homologue, retained the ability to bind tightly to MHC-II and activate T-cell responses. nih.govnih.gov

Table 2: MHC-II Binding of Ovalbumin Peptide Analogues

| Peptide Analogue | MHC-II Binding (IC50) | T-Cell Activation | Source(s) |

|---|---|---|---|

| Wild-Type (α-peptide) | Baseline | Strong | nih.gov |

| α/β-Peptide Analogue 1 | Comparable to WT | Strong | nih.gov |

| α/β-Peptide Analogue 2 | Weaker than WT | Medium | nih.gov |

Importantly, one of these α/β-peptides also showed enhanced stability against an endosomal protease, which is relevant for antigen processing. nih.govnih.gov These findings suggest that the incorporation of β-amino acids like L-beta-homoleucine can be a valuable strategy for modulating the stability and immunogenicity of MHC-binding peptides. nih.gov

Parathyroid Hormone Receptor (PTHR) Selective Agonists

The parathyroid hormone receptor (PTHR) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis. medchemexpress.comfrontiersin.org Designing selective agonists for PTHR subtypes is a significant area of research for treating conditions like hypoparathyroidism and osteoporosis. medchemexpress.com

A novel approach to creating selective PTHR agonists involves replacing a triad (B1167595) of alpha-amino acids in the native parathyroid hormone (PTH) sequence with a diad of a beta- and a gamma-amino acid. nih.gov This backbone modification strategy, while preserving the number of backbone atoms, can significantly alter the signaling profile of the resulting peptide. nih.gov

In a study investigating this strategy, a peptide analog of PTH(1-34) was synthesized where the native Leu-Gly-Lys triad was replaced with a γ⁴-homoleucine (γ⁴-hLeu) and a β³-homolysine (β³-hLys) diad. nih.gov This substitution resulted in a peptide that acted as a potent and highly selective agonist for the PTH type 1 receptor (PTHR1), with substantially reduced activity at the PTH type 2 receptor (PTHR2). nih.gov Specifically, the resulting peptide was only slightly less potent than the native PTH(1-34) at PTHR1 but showed barely detectable activity at PTHR2. nih.gov This demonstrates the potential of incorporating beta-amino acids like a derivative of L-beta-homoleucine to engineer receptor selectivity. nih.gov

Table 1: Activity of PTH(1-34) Analogues at PTHR1 and PTHR2

| Peptide | Modification | PTHR1 Agonist Potency (EC₅₀) | PTHR2 Agonist Potency (EC₅₀) |

| PTH(1-34) | Native sequence | ~1x | ~1x |

| Peptide 2 | Leu-Gly-Lys replaced with γ⁴-hLeu-β³-hLys | ~11-fold higher than PTH(1-34) | Barely detectable at 1 µM |

Data sourced from a study on hormone analogues with unique signaling profiles. nih.gov

Enzyme and Peptidase Inhibitors

A significant advantage of incorporating β-amino acids like L-beta-homoleucine into peptide backbones is their enhanced resistance to proteolytic degradation. acs.orgnih.govnih.gov Standard peptides composed of α-amino acids are often susceptible to cleavage by proteases, which limits their therapeutic potential. acs.org Peptides containing β-amino acids, however, exhibit remarkable stability against a wide range of peptidases. acs.orgnih.gov

Research has shown that β- and γ-peptides with proteinogenic side chains are completely stable against common proteases. acs.org For instance, incubation of such peptides with the enzyme α-chymotrypsin resulted in no change in the enzyme's residual activity, indicating that the peptides were not degraded. acs.org This inherent stability makes them attractive candidates for developing enzyme inhibitors with prolonged biological activity. acs.orgnih.gov The introduction of a β³-homo amino acid, such as a derivative of L-beta-homoleucine, has been shown to effectively prevent peptide bond cleavage in simulated intestinal fluid, significantly increasing the half-life of the peptide. acs.orgnih.gov

Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat pathogens resistant to conventional antibiotics. nih.govnih.gov The incorporation of this compound into peptide sequences has been explored to develop novel AMPs with improved properties. nih.gov These α/β-peptides often mimic the amphipathic helical structures of natural AMPs, which is crucial for their antimicrobial activity. nih.govmolsoft.com

The inclusion of β-amino acids can enhance the proteolytic resistance of these peptides, a significant advantage over natural α-peptides. nih.gov Studies on α/β-peptide oligomers designed based on the natural AMP aurein (B1252700) 1.2 have shown that these modified peptides maintain or even improve antimicrobial activity while exhibiting increased stability. nih.gov

Membrane Permeabilization Mechanisms

The primary mechanism of action for many AMPs, including those containing β-amino acids, is the disruption of microbial cell membranes. nih.govnih.govnih.gov This process, known as membrane permeabilization, can occur through various models, including the barrel-stave, toroidal pore, and carpet models. nih.gov Cationic AMPs are electrostatically attracted to the negatively charged bacterial membranes. wisc.edu Subsequently, the hydrophobic residues of the peptide, such as L-beta-homoleucine, interact with the lipid core of the membrane, leading to its disruption and ultimately, cell death. wisc.eduuni-halle.de

The amphipathic nature of these peptides, with distinct hydrophilic and hydrophobic faces, is critical for this interaction. molsoft.comwisc.edu The hydrophobic surface, often featuring residues like L-beta-homoleucine, facilitates insertion into the membrane, while the cationic residues engage with the phosphate head groups of the lipids. wisc.edu

Structure-Activity Relationships in Antimicrobial Beta-Peptides

The antimicrobial activity and selectivity of β-peptides are governed by several physicochemical properties, including charge, hydrophobicity, and helicity. nih.govmolsoft.com Research on libraries of α/β-peptides has revealed key structure-activity relationships. A large hydrophobic helical surface is generally necessary for potent antimicrobial activity. molsoft.com

Systematic studies involving single amino acid substitutions in aurein 1.2-templated α/β-peptides have provided insights into how these properties influence their biological activity. nih.gov For instance, the replacement of certain residues with L-beta-homoleucine can modulate the hydrophobicity and helicity of the peptide, thereby affecting its antimicrobial potency and selectivity against different microbial strains and mammalian cells. nih.gov The goal is to design peptides that are highly active against pathogens but exhibit minimal toxicity towards host cells. nih.gov

Table 2: Physicochemical Properties Influencing Antimicrobial Activity

| Property | Influence on Antimicrobial Activity |

| Net Positive Charge | Directs the peptide to negatively charged bacterial membranes. wisc.edu |

| Hydrophobicity | Facilitates interaction with the lipid core of the membrane. wisc.edu A large hydrophobic surface is often required for activity. molsoft.com |

| Amphipathic Helicity | Presents distinct hydrophilic and hydrophobic faces, crucial for membrane disruption. molsoft.com |

| Proteolytic Stability | Enhanced by the inclusion of β-amino acids, leading to longer-lasting activity. nih.gov |

Anti-Angiogenic Peptides

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Peptides that can inhibit this process are valuable as potential cancer therapeutics. The incorporation of β-amino acids into peptides designed to mimic β-sheet structures has been explored for anti-angiogenic activity. acs.org

Studies on the 33-mer peptide anginex, a known β-sheet-forming peptide with anti-angiogenic properties, have shown that systematic substitution with β³-amino acids can modulate its activity. acs.org While the specific use of this compound in this context is not detailed in the provided sources, the principle of using β-amino acids to create stable, bioactive peptide structures is well-established. acs.org These modifications can influence the folding propensity and interaction of the peptide with its biological target, ultimately affecting its anti-angiogenic efficacy. acs.org

Gamma-Secretase Inhibitory Activity

Gamma-secretase is a membrane-embedded protease that plays a key role in the pathogenesis of Alzheimer's disease by producing the amyloid-beta (Aβ) peptide. acs.orgnih.gov Inhibition of this enzyme is a major therapeutic strategy. acs.orgnih.gov Interestingly, helical hydrophobic peptides have been identified as effective modulators of gamma-secretase activity. acs.org

This has led to the exploration of β-peptides as potential gamma-secretase inhibitors. acs.org The ability of β-peptides to form stable helical structures makes them suitable candidates for this application. While direct studies involving this compound are not explicitly mentioned, research has shown that β-peptide foldamers can inhibit gamma-secretase. researchgate.net The binding affinity and specificity of these inhibitors are dependent on the spatial orientation of their hydrophobic side chains, such as those of β³-homophenylalanine, β³-homotryptophan, and β³-homoleucine. nih.gov This highlights the potential for designing β-peptides containing L-beta-homoleucine as specific and potent inhibitors of gamma-secretase.

Applications in Protein Engineering and Bioconjugation

The introduction of this compound into peptide chains provides a means to modulate the structure and function of proteins and to facilitate the attachment of other molecules for diagnostic and therapeutic purposes.

Modification of Protein Structures for Enhanced Stability and Functionality

The incorporation of β-amino acids like L-beta-homoleucine into peptide backbones can significantly alter their secondary structure and proteolytic stability. nih.gov The additional methylene (B1212753) group in the backbone of β-homoleucine, as compared to its α-amino acid counterpart, introduces a greater degree of conformational flexibility. This modification can lead to the formation of more stable helical or sheet-like structures, which can be more resistant to degradation by proteases. nih.gov This enhanced stability is a critical attribute for therapeutic peptides, as it can prolong their half-life in biological systems. acs.orgnih.gov

Researchers utilize this compound in solid-phase peptide synthesis (SPPS) to systematically modify protein and peptide structures. chemimpex.com This allows for the investigation of structure-activity relationships and the optimization of desired biological functions. chemimpex.com By replacing specific α-amino acids with β-homoleucine, it is possible to fine-tune the three-dimensional conformation of a peptide, potentially leading to improved receptor binding and enhanced biological activity. chemimpex.com

A key advantage of using β-amino acids is their ability to confer proteolytic resistance without drastically altering the side-chain functionalities that are often crucial for biological recognition. Studies have shown that peptides incorporating β-homoleucine exhibit increased stability in various biological media, including serum and simulated intestinal fluid. acs.orgnih.govacs.org For instance, the introduction of a β³-homo-Leu residue into a peptide sequence was shown to significantly increase its half-life in simulated intestinal fluid by preventing peptide bond cleavage. acs.orgnih.gov

Facilitation of Biomolecule Attachment for Diagnostics and Therapeutics

This compound can also be instrumental in bioconjugation, the process of linking biomolecules to other molecules, such as fluorescent dyes, imaging agents, or drug delivery vehicles. chemimpex.comchemimpex.com The Fmoc protecting group is stable under a variety of reaction conditions but can be selectively removed to expose the amino group for subsequent conjugation reactions.

This capability is particularly valuable in the development of diagnostic tools and targeted therapeutics. For example, a peptide containing this compound could be synthesized and then, after deprotection, conjugated to a diagnostic imaging agent. The peptide's inherent binding specificity for a particular biological target would then guide the imaging agent to the desired location in the body. Similarly, in the context of therapeutics, a cytotoxic drug could be attached to a β-homoleucine-containing peptide that targets cancer cells, thereby minimizing off-target toxicity. nih.gov

Contribution to Novel Drug Modalities and Pharmaceutical Development

The unique properties of this compound-containing peptides make them valuable assets in the development of new drugs with improved efficacy and pharmacokinetic profiles. acs.orgnih.govacs.orgnih.govfishersci.cagaledo-bio.com

Strategies for Improved Pharmacokinetic Profiles

A major hurdle in the development of peptide-based drugs is their rapid clearance from the body due to proteolytic degradation and renal filtration. The incorporation of β-homoleucine is a well-established strategy to overcome this limitation. nih.gov The altered peptide backbone resulting from the inclusion of a β-amino acid is often a poor substrate for proteases, leading to a significant increase in the peptide's metabolic stability. nih.gov

Research has demonstrated that modifications to peptide structures using β-amino acids like β-homoleucine can lead to improved pharmacokinetic profiles. For example, a study on ghrelin analogues showed that substituting L-leucine with L-β-homoleucine substantially improved serum stability. acs.org Another study highlighted that the introduction of a β³-homo amino acid in a peptide model prevented cleavage in simulated intestinal fluid, increasing its half-life from minutes to several hours. acs.orgnih.gov This extended duration of action can translate to less frequent dosing for patients and a more sustained therapeutic effect.

Impact on Binding Affinity and Selectivity for Target Receptors

The conformational changes induced by the incorporation of L-beta-homoleucine can have a profound impact on a peptide's binding affinity and selectivity for its target receptor. While the introduction of a non-natural amino acid can sometimes lead to a decrease in binding affinity, careful placement within the peptide sequence can also result in enhanced or more selective binding. chemimpex.comacs.org

The additional flexibility or constrained geometry conferred by β-homoleucine can allow the peptide to adopt a conformation that is more complementary to the binding pocket of its receptor. This can lead to stronger and more specific interactions. For instance, in the development of peptide-based therapeutics, achieving high selectivity for a particular receptor subtype is often crucial to minimize side effects. The nuanced structural modifications made possible by the inclusion of β-homoleucine provide a valuable tool for optimizing this selectivity. chemimpex.com However, it is important to note that the impact on binding affinity is context-dependent. In one study of ghrelin analogues, the substitution of L-leucine with L-β-homoleucine resulted in a negative impact on binding affinity, highlighting the need for empirical testing in each case. acs.org

Modulation of Molecular Recognition Properties

Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. The ability to modulate these interactions with synthetic peptides holds immense therapeutic promise. Peptides containing this compound can be designed to mimic or disrupt natural protein-protein interactions. caming.com

The unique structural features of β-peptides can be exploited to create foldamers—non-natural oligomers that adopt well-defined secondary structures similar to those of proteins. These foldamers can be designed to present side chains in a specific spatial arrangement to recognize and bind to large protein surfaces, a task that is often challenging for small molecules. This can be particularly useful for targeting protein-protein interactions that are implicated in disease.

Table of Research Findings

| Application Area | Key Finding | Reference |

| Protein Stability | Incorporation of β³-homo-Leu into a peptide increased its half-life in simulated intestinal fluid from minutes to 3.6 ± 0.1 hours. | acs.orgnih.gov |

| Protein Stability | Substitution of L-leucine with L-β-homoleucine in a ghrelin analogue substantially improved its stability in human serum. | acs.org |

| Binding Affinity | In a study of ghrelin analogues, substitution of L-leucine with L-β-homoleucine negatively impacted binding affinity for the GHSR receptor. | acs.org |

| Drug Development | The use of β-amino acids like β-homoleucine in peptide modifications can lead to improved pharmacokinetic profiles. |

Advanced Methodologies and Future Research Trajectories

Exploration of Diverse Stereoisomers and Derivatization of Beta-Homoleucine

The structural and functional diversity of β-peptides is greatly influenced by the stereochemistry of their constituent β-amino acid residues. While Fmoc-L-beta-homoleucine is a common starting material, significant research is dedicated to exploring its stereoisomers and various derivatives to fine-tune peptide properties. The synthesis of enantiomerically pure β-amino acids is a key focus, with methods like the Arndt-Eistert synthesis and asymmetric hydrogenation being employed to produce different stereoisomers.

The derivatization of the β-homoleucine side chain offers another avenue for functional modification. By introducing different functional groups onto the isobutyl side chain, researchers can modulate properties such as hydrophobicity, charge, and binding affinity. This allows for the creation of β-peptides with tailored characteristics for specific applications.

Rational Design of Alpha/Beta Hybrid Peptides for Synergistic Properties

The integration of β-amino acids like L-beta-homoleucine into native α-peptide sequences creates α/β-hybrid peptides. This strategic combination aims to harness the proteolytic stability and unique conformational properties of β-residues while retaining the biological activity of the original α-peptide. The rational design of these hybrids involves careful selection of the position and number of β-amino acid substitutions.

Studies have shown that even a single α- to β-amino acid replacement can significantly alter a peptide's secondary structure and enhance its resistance to enzymatic cleavage. The specific placement of a β-homoleucine residue can induce or stabilize helical or sheet-like structures, influencing the peptide's interaction with biological targets. This approach holds promise for developing more robust peptide-based drugs.

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The advancement of β-peptide research is intrinsically linked to the availability of efficient and stereoselective synthetic routes for their building blocks. For this compound, this involves the development of methods that can produce the desired stereoisomer in high yield and purity. Asymmetric synthesis is paramount in this endeavor.

Several innovative strategies are being pursued, including enantioselective hydrogenation of enamides and the use of chiral auxiliaries to guide the stereochemical outcome of reactions. Researchers are also exploring enzymatic resolutions and other biocatalytic methods to achieve high enantiomeric excess. The development of more streamlined, cost-effective, and scalable syntheses is a critical goal for facilitating the broader application of this compound in both academic research and industrial development.

Investigation of Beta-Peptide Tertiary Structures and Controlled Self-Assembly for Advanced Materials

Beyond secondary structures, there is a growing interest in understanding and controlling the tertiary structures and self-assembly of β-peptides. The incorporation of β-homoleucine, with its nonpolar isobutyl side chain, can significantly influence the folding and aggregation behavior of these peptides. Researchers are investigating how sequences composed of β-homoleucine and other β-amino acids can be designed to fold into complex, predetermined three-dimensional shapes.

This control over tertiary structure opens the door to the creation of advanced biomaterials. The self-assembly of these β-peptides can lead to the formation of nanotubes, vesicles, and hydrogels with potential applications in drug delivery, tissue engineering, and nanotechnology. The predictable folding patterns of β-peptides make them excellent candidates for the bottom-up design of functional nanomaterials.

Integration in High-Throughput Screening and Combinatorial Library Design for Lead Discovery

To accelerate the discovery of new bioactive peptides, this compound and other β-amino acid derivatives are being integrated into high-throughput screening (HTS) and combinatorial chemistry platforms. By creating large libraries of diverse β-peptides or α/β-hybrid peptides, researchers can rapidly screen for compounds with desired biological activities, such as antimicrobial or anticancer properties.

Combinatorial approaches, such as the "one-bead-one-compound" method, allow for the synthesis and screening of millions of individual peptide sequences. The inclusion of β-homoleucine in these libraries expands the accessible chemical space, increasing the probability of identifying lead compounds with improved potency and stability. This synergy between β-peptide chemistry and HTS is a powerful engine for modern drug discovery.

Advanced Computational Modeling and De Novo Design of Beta-Peptide Systems

Computational tools play an increasingly vital role in the study and design of β-peptide systems. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to predict the conformational preferences of β-peptides containing β-homoleucine, providing insights into their secondary and tertiary structures. These models help to understand the driving forces behind their folding and self-assembly.

Furthermore, advanced computational algorithms are being developed for the de novo design of β-peptides with specific, pre-defined structures and functions. By starting from a desired fold, these algorithms can generate novel β-peptide sequences that are predicted to adopt that structure. This computational-first approach has the potential to dramatically accelerate the development of new β-peptide-based materials and therapeutics, reducing the reliance on trial-and-error laboratory synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.